molecular formula C17H17NO4 B2435201 3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 2249594-27-0

3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde

Cat. No.: B2435201
CAS No.: 2249594-27-0
M. Wt: 299.326
InChI Key: RGRPUCMIOQPJOI-UHFFFAOYSA-N
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Description

3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyrrolidine intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The intermediate is then reacted with 2-oxoethoxybenzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzaldehyde moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2-aldehyde are structurally related and exhibit similar reactivity.

Uniqueness

3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde is unique due to the combination of its furan, pyrrolidine, and benzaldehyde moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be observed in simpler compounds.

Properties

IUPAC Name

3-[2-[3-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-11-13-3-1-4-15(9-13)22-12-17(20)18-7-6-14(10-18)16-5-2-8-21-16/h1-5,8-9,11,14H,6-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPUCMIOQPJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CO2)C(=O)COC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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